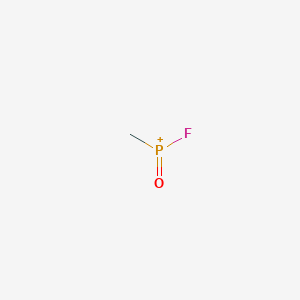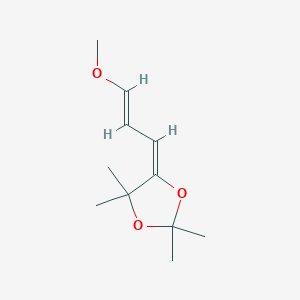
2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane is an organic compound with the molecular formula C₇H₁₄O₂. It belongs to the class of dioxolanes, which are heterocyclic acetals. This compound is known for its unique structural features, including the presence of two methyl groups at positions 2 and 4, and a methoxyallylidene group at position 5.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane typically involves the acetalization of aldehydes or ketalization of ketones with ethylene glycol. One common method includes the reaction of isobutyryl chloride with triethylamine and zinc powder, followed by heating until reflux, cooling, filtering, and distilling under reduced pressure . The resulting product is then dissolved in an organic solvent, cooled, filtered, and reacted with hydrogen under the action of a catalyst to obtain the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction conditions are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is employed in the synthesis of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The methoxyallylidene group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic attack, electrophilic addition, and radical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler dioxolane without the methyl and methoxyallylidene groups.
2,2,4,5-Tetramethyl-1,3-dioxolane: Similar structure but with different substitution patterns.
2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a boron atom and is used in different applications.
Uniqueness
2,2,4,4-Tetramethyl-5-methoxyallylidene-1,3-dioxolane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its methoxyallylidene group provides additional functionality compared to simpler dioxolanes, making it valuable in various synthetic and research applications.
Eigenschaften
CAS-Nummer |
49803-93-2 |
|---|---|
Molekularformel |
C11H18O3 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
(5E)-5-[(E)-3-methoxyprop-2-enylidene]-2,2,4,4-tetramethyl-1,3-dioxolane |
InChI |
InChI=1S/C11H18O3/c1-10(2)9(7-6-8-12-5)13-11(3,4)14-10/h6-8H,1-5H3/b8-6+,9-7+ |
InChI-Schlüssel |
SDLXTPXOZWLGDA-CDJQDVQCSA-N |
Isomerische SMILES |
CC1(/C(=C\C=C\OC)/OC(O1)(C)C)C |
Kanonische SMILES |
CC1(C(=CC=COC)OC(O1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


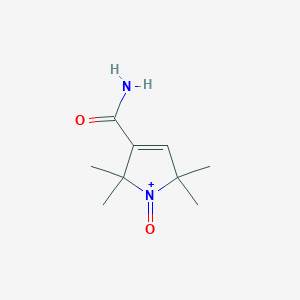
![3-[Methyl(tetradecan-2-YL)amino]propanenitrile](/img/structure/B14661834.png)
phosphane](/img/structure/B14661839.png)
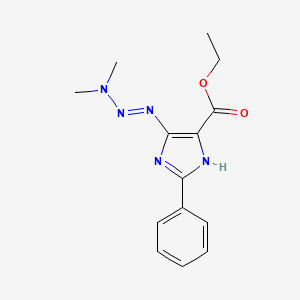
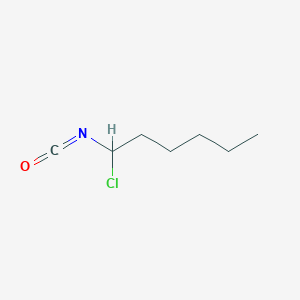
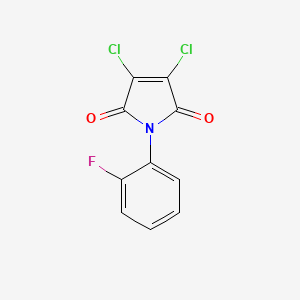
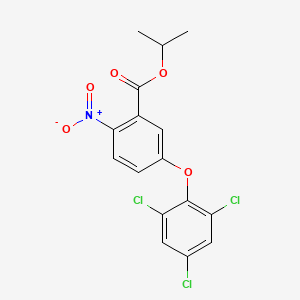
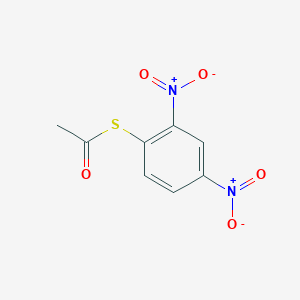
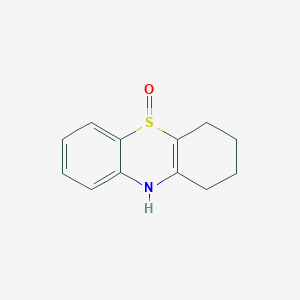
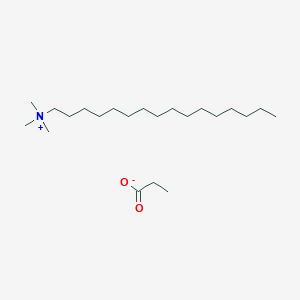

![[4-(6-Aminopurin-9-yl)-2,2-dibutyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxastannol-6-yl]methanol](/img/structure/B14661900.png)
